molecular formula C28H24NOP B3068194 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline CAS No. 314020-70-7

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline

Cat. No.: B3068194
CAS No.: 314020-70-7
M. Wt: 421.5 g/mol
InChI Key: PXKBZZCPBWBSKT-UHFFFAOYSA-N
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Description

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is a complex organic compound that features a phosphine group, a phenyl group, and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the oxazoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline involves its interaction with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its benzyl group differentiates it from other similar compounds, potentially offering unique advantages in catalysis and material synthesis .

Properties

IUPAC Name

[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBZZCPBWBSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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